molecular formula C11H16N6O2S B3196945 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol CAS No. 1001756-32-6

5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B3196945
CAS No.: 1001756-32-6
M. Wt: 296.35 g/mol
InChI Key: UXYOJOIAWHHPQO-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich energetic material . It is a derivative of the 1,2,4-triazole family, which is known for its wide range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with primary amines . For instance, a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents .


Molecular Structure Analysis

The molecular structure of this compound is determined by single-crystal X-ray diffraction . The conformational isomerism of this new energetic material is associated with the configuration of pyrazole .


Chemical Reactions Analysis

Reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .


Physical and Chemical Properties Analysis

The compound exhibits thermal stability . The detonation velocity and sensitivity of similar compounds are superior to those of RDX . More specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .

Properties

IUPAC Name

3-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-4-15-9(12-13-11(15)20)5-6-16-8(3)10(17(18)19)7(2)14-16/h4-6H2,1-3H3,(H,13,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYOJOIAWHHPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 6
5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol

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